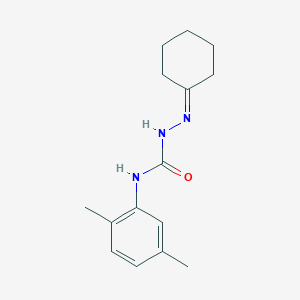
2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is a compound that belongs to the class of hydrazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide typically involves the reaction of cyclohexanone with 2,5-dimethylphenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and analysis can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .
Aplicaciones Científicas De Investigación
2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other hydrazine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methyl-cyclohexylidene)-N’-(2-nitro-phenyl)-hydrazine
- N-(2,4-Dinitro-phenyl)-N’-(2-pyridin-2-yl-cyclohexylidene)-hydrazine
- **N-(4-Nitro-
Propiedades
Número CAS |
918824-40-5 |
|---|---|
Fórmula molecular |
C15H21N3O |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
1-(cyclohexylideneamino)-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C15H21N3O/c1-11-8-9-12(2)14(10-11)16-15(19)18-17-13-6-4-3-5-7-13/h8-10H,3-7H2,1-2H3,(H2,16,18,19) |
Clave InChI |
KUAVEWBTJSOUIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)NN=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)
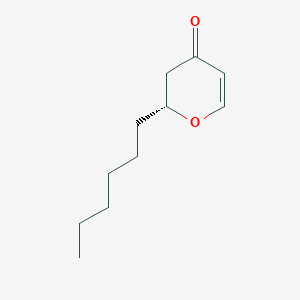

![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)
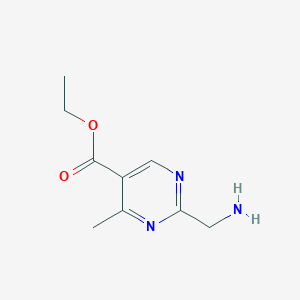
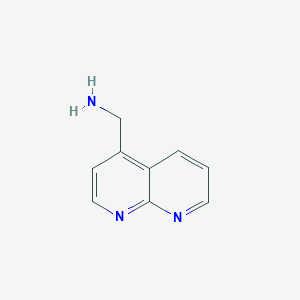
![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)

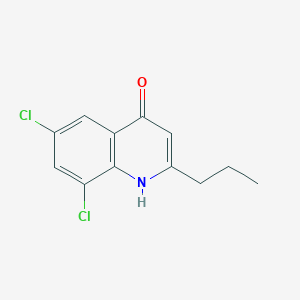
![4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol](/img/structure/B12624417.png)
![5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12624425.png)
